Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring substituted with a chlorobenzoyl and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate typically involves multi-step organic reactions
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Acylation: The piperidine ring is then acylated with 4-chlorobenzoyl chloride in the presence of a base like pyridine to introduce the chlorobenzoyl group.
Nitration: The nitrophenyl group is introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Hydrolysis: Aqueous acid (HCl) or base (NaOH)
Major Products
Reduction: Ethyl 1-[2-(4-aminobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate
Substitution: Ethyl 1-[2-(4-substituted benzoyl)-4-nitrophenyl]piperidine-4-carboxylate
Hydrolysis: 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylic acid
Scientific Research Applications
Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: Used as a probe to study the function of specific proteins and enzymes in biological systems.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, if it acts as an enzyme inhibitor, it could block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate can be compared with other piperidine derivatives:
Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate: Lacks the nitrophenyl group, which may result in different biological activity and chemical reactivity.
Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate: Lacks the chlorobenzoyl group, affecting its pharmacological profile.
Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate: Substitution of the chlorobenzoyl group with a methoxybenzoyl group can lead to variations in its chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-2-29-21(26)15-9-11-23(12-10-15)19-8-7-17(24(27)28)13-18(19)20(25)14-3-5-16(22)6-4-14/h3-8,13,15H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDTEHOJXMQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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